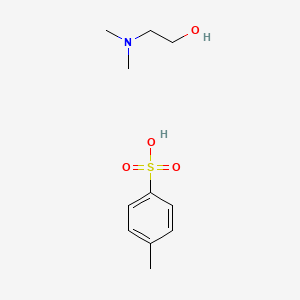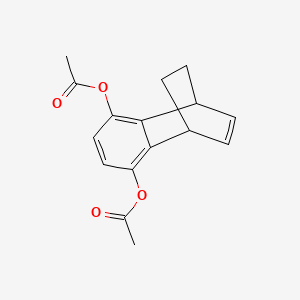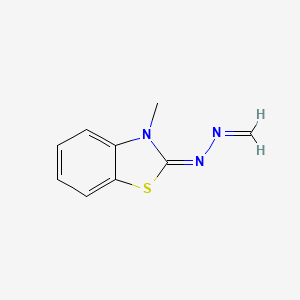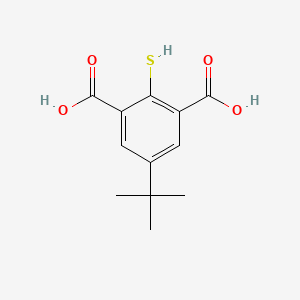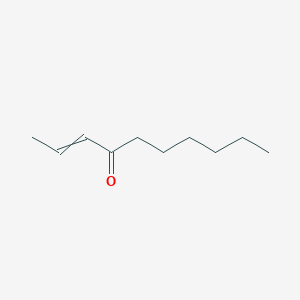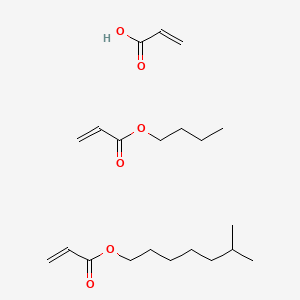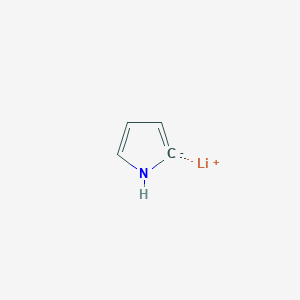
lithium;1,2-dihydropyrrol-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1,2-dihydropyrrol-2-ide is a compound that belongs to the class of organolithium reagents These compounds are known for their high reactivity and are widely used in organic synthesis The structure of this compound consists of a lithium ion coordinated to a 1,2-dihydropyrrol-2-ide anion
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,2-dihydropyrrol-2-ide typically involves the reaction of 1,2-dihydropyrrole with an organolithium reagent such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
1,2-dihydropyrrole+butyllithium→this compound+butane
The reaction is typically carried out at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination. Additionally, the purification of the product may involve techniques such as crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Lithium;1,2-dihydropyrrol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium ion can be substituted with other metal ions or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as halides or other organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole derivatives.
Reduction: Reduced forms of the starting materials.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
Lithium;1,2-dihydropyrrol-2-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and materials.
作用机制
The mechanism of action of lithium;1,2-dihydropyrrol-2-ide involves the coordination of the lithium ion to the 1,2-dihydropyrrol-2-ide anion. This coordination enhances the nucleophilicity of the anion, making it highly reactive in various chemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
相似化合物的比较
Similar Compounds
Lithium diisopropylamide: Another organolithium reagent used in organic synthesis.
Lithium aluminum hydride: A reducing agent used in various chemical reactions.
Grignard reagents: Organomagnesium compounds used in organic synthesis.
Uniqueness
Lithium;1,2-dihydropyrrol-2-ide is unique due to its specific structure and reactivity Unlike other organolithium reagents, it contains a 1,2-dihydropyrrol-2-ide anion, which imparts unique properties to the compound
属性
CAS 编号 |
63762-36-7 |
|---|---|
分子式 |
C4H4LiN |
分子量 |
73.0 g/mol |
IUPAC 名称 |
lithium;1,2-dihydropyrrol-2-ide |
InChI |
InChI=1S/C4H4N.Li/c1-2-4-5-3-1;/h1-3,5H;/q-1;+1 |
InChI 键 |
GOYZJQHIHVWIRY-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CN[C-]=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


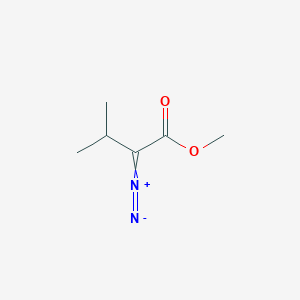


![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
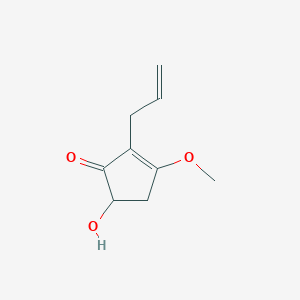
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
